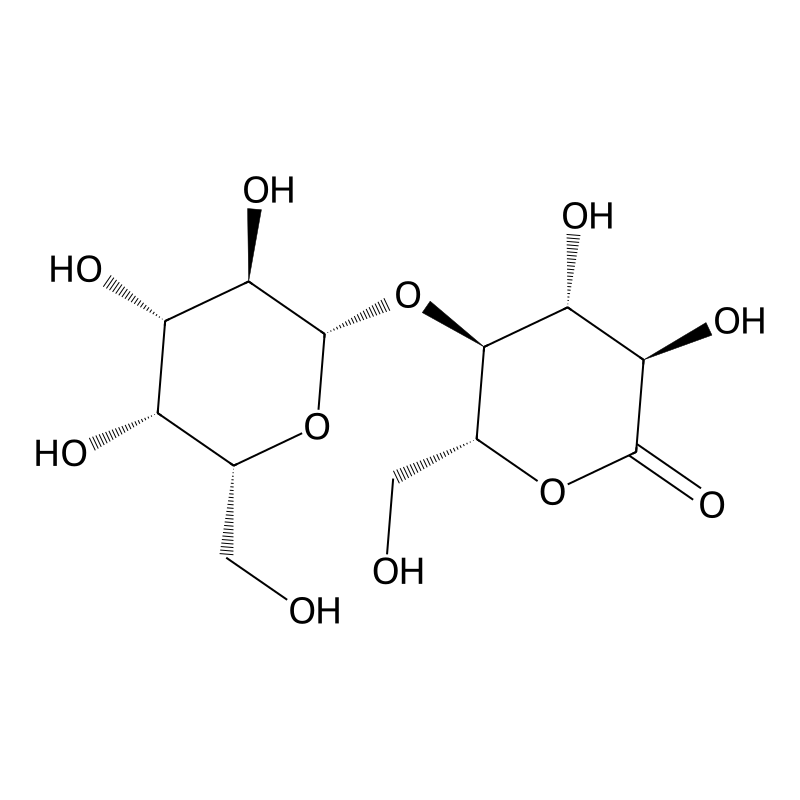

Lactobionic acid delta-lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Lactobionic acid delta-lactone is a highly reactive, cyclic disaccharide derivative composed of a terminal galactose moiety linked to a glucono-1,5-lactone ring. In procurement and industrial synthesis, it serves as a premium precursor for generating galactose-displaying materials, glycopolymers, and targeted drug delivery systems. Unlike its free acid counterpart, the delta-lactone form is specifically prized for its spontaneous, catalyst-free reactivity with primary amines, enabling the efficient, one-step synthesis of lactobionamides [1]. Its dual functionality—providing both a highly hydrophilic polyhydroxyl structure and a biologically active targeting ligand—makes it a critical building block in advanced nanomedicine, surfactant manufacturing, and biocompatible hydrogel formulation.

Research Fit

Substituting lactobionic acid delta-lactone with generic alternatives like lactose, free lactobionic acid, or glucono delta-lactone (GDL) fundamentally compromises either synthetic efficiency or biological performance. Using free lactobionic acid necessitates expensive coupling reagents (e.g., EDC/NHS) for amidation, introducing complex purification steps to remove urea byproducts. Attempting to use lactose requires toxic reductive amination (e.g., via sodium cyanoborohydride) which breaks the reducing sugar ring and often results in lower conjugation yields [1]. Meanwhile, while GDL shares similar lactone reactivity and hydrophilicity, it lacks the terminal beta-D-galactose residue entirely, rendering it completely ineffective for applications requiring asialoglycoprotein receptor (ASGPR) targeting in hepatic drug delivery.

Substitution Risk

Catalyst-Free Amidation

The primary procurement advantage of lactobionolactone is its ability to undergo direct ring-opening amidation with primary amines without the need for coupling agents. Studies comparing the functionalization of amines demonstrate that lactobionolactone reacts with primary amines (such as PEG-amines or aminoalkyl methacrylates) in methanol under mild basic conditions to yield lactobionamides at high efficiencies, typically achieving 81-87% yields [REFS-1, REFS-2]. In contrast, achieving similar amidation with free lactobionic acid requires stoichiometric amounts of expensive EDC/NHS coupling reagents and often yields lower recovery due to the necessary removal of coupling byproducts.

| Evidence Dimension | Amidation process requirements and yield |

| Target Compound Data | Direct reaction, no coupling agents required, 81-87% yield |

| Comparator Or Baseline | Free lactobionic acid (Requires EDC/NHS, extensive purification) |

| Quantified Difference | Elimination of EDC/NHS costs and byproduct removal steps |

| Conditions | Reaction with primary amines in methanol/TEA vs standard aqueous EDC/NHS coupling |

Eliminating coupling reagents drastically reduces raw material costs and simplifies downstream purification in large-scale glycopolymer synthesis.

ASGPR-Mediated Hepatic Targeting

For targeted nanomedicine, the terminal galactose moiety is non-negotiable. Lactobionolactone-derived conjugates exhibit high binding affinity to the asialoglycoprotein receptor (ASGPR), which is overexpressed on hepatocellular carcinoma cells [1]. When compared to glucono delta-lactone (GDL)—a common, cheaper lactone used to increase hydrophilicity—GDL completely fails to induce ASGPR-mediated endocytosis because it lacks the beta-D-galactopyranosyl unit. Consequently, nanoparticles functionalized with lactobionolactone achieve active liver targeting, whereas GDL-functionalized equivalents only benefit from passive targeting.

| Evidence Dimension | ASGPR-mediated cellular uptake |

| Target Compound Data | Active endocytosis via terminal galactose |

| Comparator Or Baseline | Glucono delta-lactone (No ASGPR binding capability) |

| Quantified Difference | Active hepatic targeting vs. passive accumulation only |

| Conditions | In vitro hepatocellular carcinoma (HCC) cell uptake assays |

Buyers formulating liver-targeted therapeutics must select lactobionolactone over GDL to ensure active receptor-mediated cellular uptake.

Amidation vs. Reductive Amination

When functionalizing polymers or nanoparticles with galactose, using lactose as a precursor requires reductive amination using sodium cyanoborohydride (NaBH3CN). This process not only utilizes toxic reagents but also permanently opens the reducing glucose ring, which can alter the linker's conformational flexibility [1]. Lactobionolactone, however, reacts via a simple lactone ring-opening amidation, forming a highly stable, neutral amide bond while perfectly preserving the spatial orientation of the targeting galactose moiety, achieving superior functionalization integrity without the use of toxic reductants.

| Evidence Dimension | Conjugation chemistry and linker stability |

| Target Compound Data | Stable amide bond formation, intact sugar stereochemistry |

| Comparator Or Baseline | Lactose (Requires toxic NaBH3CN, opens reducing ring) |

| Quantified Difference | Avoidance of toxic reductants and preservation of linker structure |

| Conditions | Amine functionalization of polymers or surfaces |

Lactobionolactone provides a greener, higher-yielding, and structurally superior conjugation route compared to traditional lactose reductive amination.

ASGPR-Targeted Nanomedicines

Due to its intact terminal galactose moiety and facile amidation chemistry, lactobionolactone is the precursor of choice for functionalizing nanoparticles, liposomes, and drug delivery polymers intended for active targeting of hepatocellular carcinoma via the asialoglycoprotein receptor [1].

Hydrophilic Glycopolymer Production

Lactobionolactone is heavily procured for the catalyst-free synthesis of sugar-methacrylate monomers (such as 2-lactobionamidoethyl methacrylate). These monomers are polymerized to create highly biocompatible, water-soluble glycopolymers used in hydrogels and surface coatings.

Non-Ionic Sugar-Based Surfactants

By reacting directly with fatty amines or cysteamine derivatives, lactobionolactone enables the efficient, high-yield production of environmentally friendly, non-ionic silicone and hydrocarbon surfactants without the need for complex coupling purification steps.

Application Selection Matrix

XLogP3

UNII

Explore Compound Types

O4Si-4